2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
The compound “2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of the compound includes a triazole ring and a thiadiazole ring . The triazole ring contains two carbon atoms and three nitrogen atoms, while the thiadiazole ring contains two carbon atoms, two nitrogen atoms, and one sulfur atom .Mechanism of Action
The mechanism of action of similar compounds has been studied. They have been evaluated in vitro for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . Inhibition of this enzyme is an efficient way for the treatment of infections caused by certain bacteria .
Future Directions
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-9-17-19-14(25-9)16-12(22)8-24-15-20-18-13(21(15)2)10-6-4-5-7-11(10)23-3/h4-7H,8H2,1-3H3,(H,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOOJPOONBNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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